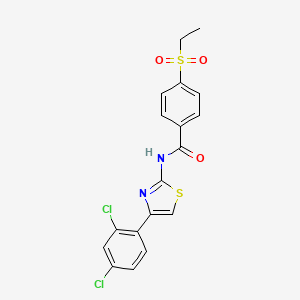

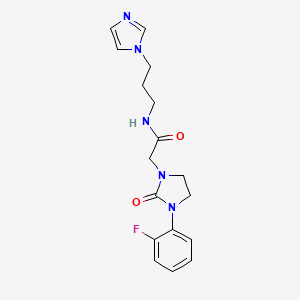

![molecular formula C21H21N5O2 B2489854 7-(3-甲氧苯基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑[1,5-a]嘧啶-6-甲酰胺 CAS No. 691370-48-6](/img/structure/B2489854.png)

7-(3-甲氧苯基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazolopyrimidines involves multi-component reactions, where aminoazoles react with esters and aldehydes under specific conditions. For instance, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines has been achieved through reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde (Fedorova et al., 2003). This method could potentially be adapted for the synthesis of the specified compound, considering the similarity in the structural framework.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including their solvate forms, provides insights into their chemical behavior and potential interactions. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been elucidated in two crystal environments, showcasing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Canfora et al., 2010). These structural details could be relevant to the subject compound, given the structural similarities.

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, offering a versatile platform for functionalization and derivatization. For instance, the cyclocondensation of triazolopyrimidines with hydroxylamine or hydrazine leads to distinct products with specific structural features, demonstrating the reactivity of the triazolopyrimidine core (Desenko et al., 1998). These reactions could be indicative of the chemical behavior of the specific compound .

科学研究应用

合成和生物活性

7-(3-甲氧基苯基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺,一种三唑并嘧啶衍生物,已被用于科学研究中探索其合成和生物活性。Gilava、Patel、Ram和Chauhan(2020)进行的一项研究涉及使用Biginelli方案合成类似的三唑并嘧啶化合物。这些化合物,包括三唑并嘧啶的衍生物,通过红外光谱、核磁共振和质谱技术进行表征,并评估其抗菌和抗氧化活性(Gilava, Patel, Ram, & Chauhan, 2020)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Similar compounds are known to interact with their targets through specific binding interactions, leading to changes in the target’s function . For instance, JAK inhibitors prevent the activation of JAKs, thereby inhibiting downstream signal transduction .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways can include changes in gene expression, cellular metabolism, and cell proliferation.

Result of Action

Based on the potential targets, the compound could influence gene expression, cellular metabolism, and cell proliferation . For instance, inhibition of JAKs can prevent the activation of STAT proteins, thereby affecting gene expression and cellular functions .

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which this molecule belongs, continues to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in the treatment of various diseases .

属性

IUPAC Name |

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMOPOXHMMZUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

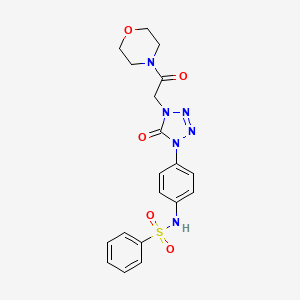

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

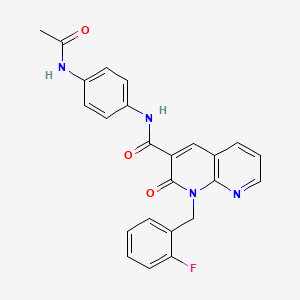

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

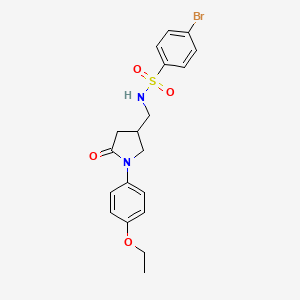

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)